molecular formula C11H13BrO4 B2449397 Ethyl 3-bromo-2,6-dimethoxybenzoate CAS No. 1352206-56-4

Ethyl 3-bromo-2,6-dimethoxybenzoate

Cat. No. B2449397
M. Wt: 289.125
InChI Key: MIKNVTLIXOHBRP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2,6-dimethoxybenzoate can be represented by the InChI code: 1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 . This indicates that the compound contains an ethyl group (C2H5-) attached to a benzoate group (C6H4COO-) that is substituted with bromine (Br) and two methoxy groups (CH3O-) at positions 3 and 2,6 respectively.

Scientific Research Applications

Synthesis of Biologically Active Molecules

Ethyl 3-bromo-2,6-dimethoxybenzoate: is a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry. Researchers utilize it to create compounds that exhibit antimycotic activities and cytotoxicity against a range of tumor cell lines .

Material Science Applications

In material science, this compound serves as a precursor for designing new polymers with specific properties. Its benzoate structure can be incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Corrosion Inhibition

The benzoate derivatives, including Ethyl 3-bromo-2,6-dimethoxybenzoate , have shown potential as corrosion inhibitors for metals like aluminum, zinc, and copper. This application is significant in protecting metal surfaces in industrial settings .

Antifeedant Properties

Agricultural research has explored the use of Ethyl 3-bromo-2,6-dimethoxybenzoate as an antifeedant. It has been reported to exhibit strong deterrent effects on pests such as the pine weevil, which is crucial for protecting crops .

Esterification Studies

The compound is often used in academic research to study esterification reactions. Its reactivity with alcohols under different conditions provides insights into reaction mechanisms and kinetics .

Spectroscopic and Crystallographic Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also used in spectroscopic and X-ray crystallographic studies to understand molecular structures and conformations. These analyses are fundamental in the field of structural chemistry .

Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s ability to participate in diverse reactions and processes makes it a valuable subject of study in the pursuit of advancing scientific knowledge and technological development.

Organic Synthesis Optimization

This compound is frequently used in research focused on optimizing organic synthesis processes. Its reactivity is studied under various conditions to improve yields and reduce by-products in the synthesis of complex organic molecules. This research has implications for the pharmaceutical industry, where efficient synthesis methods can lead to cost reductions and faster drug development .

Analytical Chemistry Reference Standards

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also utilized as a reference standard in analytical chemistry. It helps in calibrating instruments and validating methods used in the quantitative and qualitative analysis of chemical compounds. This ensures accuracy and reliability in research findings and is crucial for industries that require precise chemical analyses .

Safety And Hazards

The safety data sheet for Ethyl 3-bromo-2,6-dimethoxybenzoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the potential applications of Ethyl 3-bromo-2,6-dimethoxybenzoate in the synthesis of various compounds, future research could focus on exploring its reactivity under different conditions and its potential uses in the synthesis of new compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

properties

IUPAC Name

ethyl 3-bromo-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNVTLIXOHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,6-dimethoxybenzoate

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